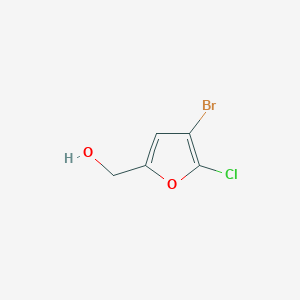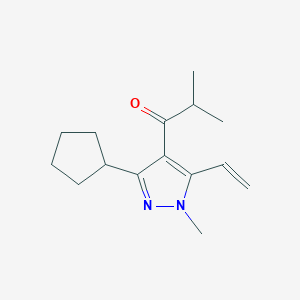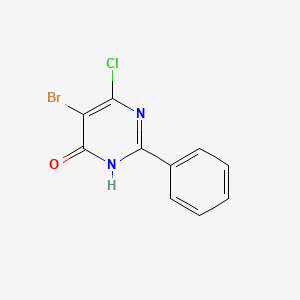![molecular formula C8H7N3OS B15055426 3-Aminothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B15055426.png)
3-Aminothieno[3,2-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminothieno[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a thiophene ring and a pyridine ring, making it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-c]pyridine-2-carboxamide typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable pyridine derivative can yield the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminothieno[3,2-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-Aminothieno[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Aminothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Aminothieno[3,2-c]pyridine-2-carboxamide include:
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
- 4-Aminobenzothieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the amino and carboxamide groups in the thieno[3,2-c]pyridine core provides distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
3-aminothieno[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-3-11-2-1-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12) |
Clave InChI |
TZGGCGCTVIULSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1SC(=C2N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)


![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)

![2,3,4,8,9,9a-Hexahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B15055406.png)




